molecular formula C8H15N B3223569 3-(Cyclopropylmethyl)pyrrolidine CAS No. 1219977-11-3

3-(Cyclopropylmethyl)pyrrolidine

Cat. No. B3223569
CAS RN: 1219977-11-3
M. Wt: 125.21
InChI Key: QFLJECQUSIEQJK-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)pyrrolidine is a chemical compound with the molecular formula C8H16ClN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is of interest in medicinal chemistry due to its potential for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one approach involves the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The pyrrolidine ring in this compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can undergo various chemical reactions . These include reactions with alkyl nitrene precursors, acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, and C(sp3)-H alkylation and arylation of amides and thioethers .

Mechanism of Action

While the specific mechanism of action for 3-(Cyclopropylmethyl)pyrrolidine is not mentioned in the retrieved papers, pyrrolidine derivatives are known to interact with various biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

3-(Cyclopropylmethyl)pyrrolidine is classified as an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Pyrrolidine derivatives, including 3-(Cyclopropylmethyl)pyrrolidine, are of great interest in drug discovery due to their potential for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(cyclopropylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7(1)5-8-3-4-9-6-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJECQUSIEQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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